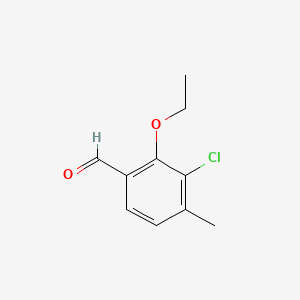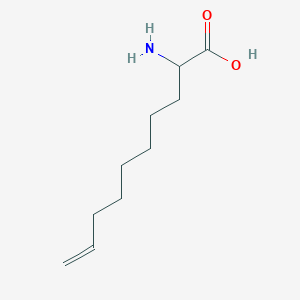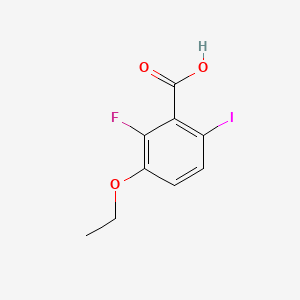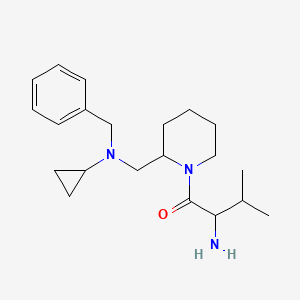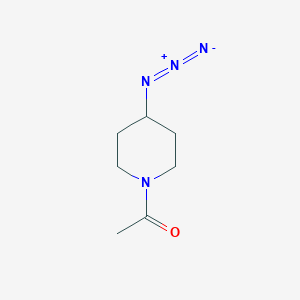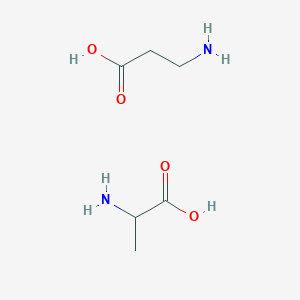
L-Alanine-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanine-beta-alanine is a compound that combines two amino acids: L-alanine and beta-alanine. L-alanine is an alpha-amino acid involved in protein synthesis and glucose metabolism, while beta-alanine is a non-proteinogenic amino acid that plays a crucial role in the synthesis of carnosine, a dipeptide found in muscle and brain tissue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Alanine-beta-alanine can be synthesized through both chemical and biological methods. The chemical synthesis often involves the reaction of ammonia with beta-propiolactone . This method requires high temperatures and pressures, as well as strongly acidic or alkaline conditions . Biological methods, on the other hand, utilize microorganisms such as bacteria and fungi to produce beta-alanine from precursors like L-aspartate . These methods are more environmentally friendly and have the advantage of mild reaction conditions and higher specificity .
Industrial Production Methods
In industrial settings, the production of beta-alanine is often carried out using recombinant Escherichia coli strains engineered to express key enzymes involved in the biosynthesis pathway . This approach allows for high-yield production under controlled conditions, making it suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanine-beta-alanine undergoes various chemical reactions, including:
Transamination: Beta-alanine can undergo transamination with pyruvate to form malonate-semialdehyde and L-alanine.
Decarboxylation: L-aspartate can be decarboxylated to produce beta-alanine.
Substitution: Beta-alanine can participate in substitution reactions to form derivatives like beta-alanine betaine.
Common Reagents and Conditions
Common reagents used in these reactions include pyridoxal phosphate (PLP) as a cofactor for decarboxylation and transamination reactions . The reactions typically occur under mild conditions, such as physiological pH and temperature.
Major Products
The major products formed from these reactions include malonate-semialdehyde, L-alanine, and various beta-alanine derivatives like beta-alanine betaine .
Aplicaciones Científicas De Investigación
L-Alanine-beta-alanine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of L-Alanine-beta-alanine involves several pathways:
Carnosine Synthesis: Beta-alanine is the rate-limiting precursor for carnosine synthesis in muscles.
Neuronal Uptake: Beta-alanine can replace gamma-aminobutyric acid (GABA) in neuronal uptake, potentially acting as a false transmitter.
Metabolic Pathways: Beta-alanine is involved in the metabolism of pyrimidines and the synthesis of coenzyme A (CoA) and acyl carrier protein.
Comparación Con Compuestos Similares
L-Alanine-beta-alanine can be compared with other similar compounds:
L-Alanine: An alpha-amino acid involved in protein synthesis and glucose metabolism.
Beta-Alanine: A non-proteinogenic amino acid involved in carnosine synthesis and muscle endurance.
Gamma-Aminobutyric Acid (GABA): A neurotransmitter that beta-alanine can replace in neuronal uptake.
The uniqueness of this compound lies in its combination of properties from both L-alanine and beta-alanine, making it a versatile compound with applications in various fields.
Propiedades
Fórmula molecular |
C6H14N2O4 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
2-aminopropanoic acid;3-aminopropanoic acid |
InChI |
InChI=1S/2C3H7NO2/c1-2(4)3(5)6;4-2-1-3(5)6/h2H,4H2,1H3,(H,5,6);1-2,4H2,(H,5,6) |
Clave InChI |
NKWMMEIEWUEFNE-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)N.C(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


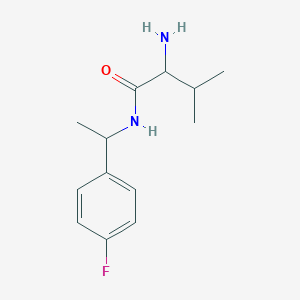
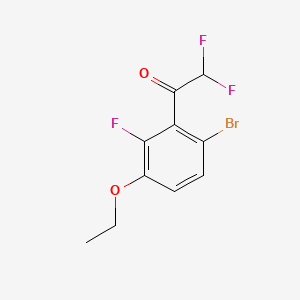

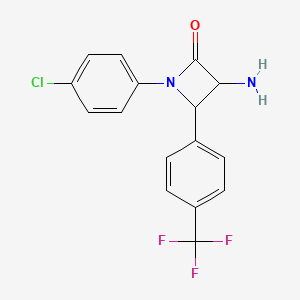
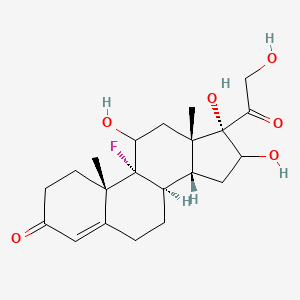
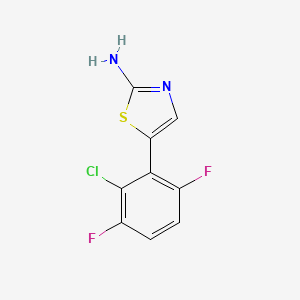
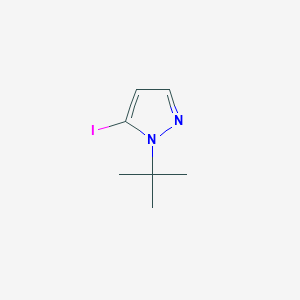
![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}pyrrolidine](/img/structure/B14772552.png)
![oxygen(2-);4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);tetrahydroxide](/img/structure/B14772554.png)
